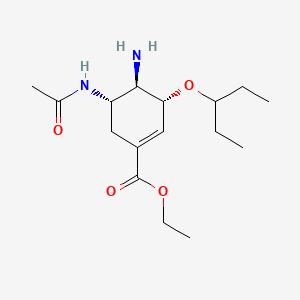

4-N-Desacetyl-5-N-acetyl Oseltamivir

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-N-Desacetyl-5-N-acetyl Oseltamivir is a derivative of Oseltamivir, an antiviral medication used to treat and prevent influenza A and B. This compound is often studied as an impurity or metabolite of Oseltamivir, providing insights into the drug’s metabolism and potential side effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir involves multiple steps, starting from Oseltamivir. The process typically includes selective acetylation and deacetylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for Oseltamivir, with additional steps for the selective modification of functional groups. These methods often involve large-scale reactors and stringent quality control measures to ensure consistency and safety .

化学反应分析

Types of Reactions

4-N-Desacetyl-5-N-acetyl Oseltamivir undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学研究应用

4-N-Desacetyl-5-N-acetyl Oseltamivir has several scientific research applications:

作用机制

The mechanism of action of 4-N-Desacetyl-5-N-acetyl Oseltamivir is closely related to that of Oseltamivir. It inhibits the activity of the influenza virus neuraminidase enzyme, preventing the release of new viral particles from infected cells. This inhibition disrupts the viral replication cycle, reducing the spread of the virus within the host .

相似化合物的比较

Similar Compounds

Oseltamivir: The parent compound, widely used as an antiviral medication.

Oseltamivir Carboxylate: The active metabolite of Oseltamivir, responsible for its antiviral effects.

4-N-Desacetyl Oseltamivir: Another metabolite of Oseltamivir, differing by the absence of the acetyl group at the 5-N position

Uniqueness

4-N-Desacetyl-5-N-acetyl Oseltamivir is unique due to its specific structural modifications, which provide valuable insights into the metabolism and potential side effects of Oseltamivir. Its study helps in understanding the complete pharmacological profile of Oseltamivir and improving its therapeutic applications .

生物活性

4-N-Desacetyl-5-N-acetyl Oseltamivir (4-N-Ac-Oseltamivir) is a significant metabolite of Oseltamivir, commonly known as Tamiflu, which is widely used for the treatment and prevention of influenza A and B. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and safety profile. This article explores its mechanism of action, pharmacokinetics, case studies, and research findings related to its antiviral efficacy.

4-N-Ac-Oseltamivir functions primarily as a neuraminidase inhibitor , similar to its parent compound, Oseltamivir. By inhibiting the neuraminidase enzyme on the surface of influenza viruses, it prevents the release of new viral particles from infected cells, thereby disrupting the viral replication cycle. This mechanism is essential for limiting the spread of influenza within the host.

Pharmacokinetics

The pharmacokinetics of 4-N-Ac-Oseltamivir are closely related to those of Oseltamivir. After oral administration, Oseltamivir is rapidly metabolized into its active form, oseltamivir carboxylate (OC), which exhibits prolonged action due to a longer half-life compared to Oseltamivir itself. Key pharmacokinetic parameters include:

| Parameter | Oseltamivir | Oseltamivir Carboxylate (Active Form) |

|---|---|---|

| Absorption | Rapid | N/A |

| Elimination Half-Life | 1–3 hours | 6–10 hours |

| Bioavailability | Approximately 80% | N/A |

| Renal Clearance | High | High |

Both compounds are primarily eliminated via renal excretion, with a small fraction excreted in feces .

Antiviral Efficacy

Research indicates that 4-N-Ac-Oseltamivir retains antiviral activity comparable to that of Oseltamivir. Studies have shown that modifications in the chemical structure can influence the potency and resistance profiles against various influenza strains. Notably, it has been demonstrated that 4-N-Ac-Oseltamivir effectively inhibits neuraminidase from multiple influenza virus subtypes.

Case Study: Efficacy in Influenza Prevention

A randomized controlled trial investigated the efficacy of Oseltamivir in preventing influenza among household contacts of infected individuals. The results indicated an 89% protective efficacy against clinical influenza in contacts taking Oseltamivir compared to placebo, highlighting the importance of neuraminidase inhibitors in controlling influenza outbreaks . While specific data on 4-N-Ac-Oseltamivir's efficacy in human subjects remains limited, it is anticipated that its effects would parallel those observed with Oseltamivir.

Safety Profile and Side Effects

The safety profile of Oseltamivir has been well-established through various clinical trials. Reports indicate that gastrointestinal side effects are common but generally mild and comparable between treated and placebo groups . However, some studies have raised concerns regarding neuropsychiatric events associated with oseltamivir treatment, particularly in pediatric populations . These findings necessitate further investigation into the safety of its metabolites like 4-N-Ac-Oseltamivir.

Research Findings and Future Directions

Ongoing research continues to explore the metabolic pathways leading to the formation of 4-N-Ac-Oseltamivir and its potential advantages over standard Oseltamivir formulations. Studies are also focusing on its binding affinity to neuraminidase enzymes from various influenza strains to better understand its unique interaction profile and therapeutic potential against resistant viral strains.

属性

IUPAC Name |

ethyl 5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYYJZMDDOOQNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。